4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple ring structures. The complete International Union of Pure and Applied Chemistry name is 4-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride, which accurately describes the connectivity and substitution pattern of the molecule. The nomenclature reflects the primary thiazole ring bearing an amino group at the 2-position and a substituted pyrrole moiety at the 4-position.
The systematic identification includes multiple database entries that confirm the compound's structure. The Chemical Abstracts Service registry number for the hydrochloride salt form is 1170210-77-1, while the parent free base compound carries the identifier 733030-76-7. The PubChem Compound Identifier database assigns the value 42914875 to this specific hydrochloride derivative, providing a unique digital fingerprint for computational chemistry applications.
The structural complexity necessitates careful consideration of the substitution patterns. The 3,4-dichlorophenyl group attached to the nitrogen of the pyrrole ring represents a significant structural feature that influences both the electronic properties and conformational preferences of the molecule. The presence of two methyl groups at positions 2 and 5 of the pyrrole ring further contributes to the steric environment and electronic distribution within the hybrid framework.
Molecular Formula and Weight Analysis
The molecular composition of 4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is represented by the molecular formula C₁₅H₁₄Cl₃N₃S. This formula indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, three chlorine atoms, three nitrogen atoms, and one sulfur atom. The molecular weight is precisely calculated as 374.7 grams per mole, reflecting the contribution of all constituent atoms including the hydrochloride salt formation.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight (amu) | Total Mass Contribution (amu) |
|---|---|---|---|
| Carbon | 15 | 12.011 | 180.165 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Chlorine | 3 | 35.453 | 106.359 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Sulfur | 1 | 32.065 | 32.065 |
| Total | 36 | - | 374.722 |
The parent compound, without the hydrochloride salt, has the molecular formula C₁₅H₁₃Cl₂N₃S with a molecular weight of 338.25 grams per mole. The addition of hydrogen chloride increases the molecular weight by 36.45 atomic mass units, corresponding to the protonation of the amino group and the associated chloride counterion formation.
The elemental composition reveals a high degree of halogenation, with three chlorine atoms contributing approximately 28.4% of the total molecular weight. This substantial halogen content significantly influences the compound's physical properties, including its polarity, solubility characteristics, and intermolecular interaction patterns. The nitrogen content of 11.2% by weight reflects the heterocyclic nature of the compound and suggests potential for hydrogen bonding interactions.
X-ray Crystallographic Data and Conformational Analysis
X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing precise information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not directly available in the current literature, analysis of structurally related compounds provides valuable insights into the expected conformational behavior of this hybrid system.
Crystallographic studies of related thiazole-containing compounds reveal characteristic structural features that are likely present in this system. The thiazole ring typically adopts a planar conformation with bond angles close to the ideal values for trigonal planar geometry around the nitrogen atoms. The carbon-nitrogen bond lengths within the thiazole ring are typically shortened compared to standard single bonds due to aromaticity, with values ranging from 1.315 to 1.330 Angstroms.
Table 2: Expected Bond Length Ranges for Key Structural Features
The conformational analysis of the pyrrole-thiazole hybrid framework indicates several important structural considerations. The connection between the pyrrole and thiazole rings through the carbon at position 4 of the thiazole and position 3 of the pyrrole creates a biaryl-like system with restricted rotation. The dihedral angle between these two heterocyclic rings significantly influences the overall molecular geometry and electronic properties.
Crystallographic data from related compounds suggest that the 3,4-dichlorophenyl substituent typically adopts an orientation that minimizes steric clashes while maintaining favorable electronic interactions. The two chlorine atoms on the phenyl ring create an asymmetric substitution pattern that influences the molecular dipole moment and crystal packing arrangements.
Substituent Effects on Pyrrole-Thiazole Hybrid Framework
The electronic and steric effects of substituents on the pyrrole-thiazole hybrid framework play crucial roles in determining the compound's overall properties and reactivity patterns. The 3,4-dichlorophenyl group attached to the pyrrole nitrogen represents a strongly electron-withdrawing substituent that significantly affects the electronic distribution within the hybrid system.
The presence of two chlorine atoms on the phenyl ring creates a cumulative electron-withdrawing effect through both inductive and resonance mechanisms. This electronic perturbation reduces the electron density on the pyrrole nitrogen, which in turn affects the basicity of the amino group on the thiazole ring. The positioning of chlorine atoms at the meta and para positions relative to the nitrogen attachment point creates an asymmetric electronic environment that influences molecular reactivity patterns.
Table 3: Electronic Effects of Substituents on Hybrid Framework
The methyl groups at positions 2 and 5 of the pyrrole ring provide modest electron-donating effects through hyperconjugation, partially offsetting the electron-withdrawing influence of the dichlorophenyl substituent. These methyl groups also introduce steric bulk that affects the conformational preferences and intermolecular interactions of the compound. The symmetrical positioning of these methyl substituents maintains the overall symmetry of the pyrrole ring while providing protection against potential electrophilic attack at these positions.
The amino group at position 2 of the thiazole ring represents a critical functional group that determines many of the compound's chemical properties. This primary amine functionality can participate in hydrogen bonding interactions, both as a donor and through its lone pair electrons. The electronic environment created by the hybrid framework influences the basicity of this amino group, with the electron-withdrawing effects of the dichlorophenyl substituent reducing its nucleophilic character compared to simple aliphatic amines.
Computational studies on related pyrrole-thiazole hybrid systems indicate that the substitution pattern significantly affects the molecular orbital energies and charge distribution. The highest occupied molecular orbital is typically localized on the pyrrole ring system, while the lowest unoccupied molecular orbital shows contributions from both the thiazole ring and the dichlorophenyl substituent. This electronic structure suggests that the compound may exhibit interesting photochemical and electrochemical properties arising from the extended conjugation within the hybrid framework.
Properties
IUPAC Name |
4-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3S.ClH/c1-8-5-11(14-7-21-15(18)19-14)9(2)20(8)10-3-4-12(16)13(17)6-10;/h3-7H,1-2H3,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIQBGADFLXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CSC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride (CAS Number: 733030-76-7) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 338.25 g/mol. The structure features a thiazole ring linked to a pyrrole moiety, which is further substituted with a dichlorophenyl group.
Biological Activity Overview
Thiazole derivatives are known for their diverse biological activities. This particular compound has shown promise in various areas:
- Anticancer Activity : The presence of the 3,4-dichlorophenyl group is significant for enhancing cytotoxic activity against cancer cell lines. Studies indicate that compounds with similar structures exhibit potent antiproliferative effects against various cancer types, including colorectal and breast cancers .
- Antimicrobial Properties : Research suggests that thiazole derivatives can possess antibacterial and antifungal activities. The compound's structure may contribute to its effectiveness against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Effects : Some thiazole-containing compounds have been evaluated for their anticonvulsant properties. Although specific data on this compound is limited, related thiazole derivatives have demonstrated significant anticonvulsant activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
- Modulation of Enzyme Activity : Similar thiazole derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .
- Interference with Bacterial Metabolism : Its antimicrobial effects may arise from the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (ClogP ~3.5 estimated) compared to methoxy (ClogP ~2.8) or fluorine (ClogP ~2.9) substitutions, favoring membrane permeability and CNS activity .
- Benzyl or furylmethyl groups introduce variability in steric and electronic profiles, impacting target selectivity .
Synthetic Routes :
- Analogues are typically synthesized via cyclocondensation (e.g., using hydrazides and thiocyanates) or nucleophilic substitution, as seen in thiadiazole derivatives . The target compound likely follows similar protocols, with dichlorophenyl incorporation via Suzuki coupling or direct alkylation.
Biological Implications :
- Dichlorophenyl analogues are prevalent in antimicrobial and anticancer agents due to halogen bonding with biological targets. For example, sertraline’s 3,4-dichlorophenyl group is critical for serotonin transporter inhibition .
- Fluorophenyl variants may exhibit improved metabolic stability, while methoxy groups could reduce toxicity but limit bioavailability .
Preparation Methods
Pyrrole Ring Formation and Functionalization
- Cyclization Reaction: The pyrrole ring is formed by cyclization of precursors such as 2,5-dimethyl-substituted intermediates. This step typically involves the condensation of appropriate diketones or α,β-unsaturated carbonyl compounds with amines or ammonia derivatives under acidic or basic catalysis.
- Substitution with 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl substituent is introduced either by nucleophilic substitution on a halogenated pyrrole intermediate or by direct coupling reactions, such as Buchwald–Hartwig amination or nucleophilic aromatic substitution, depending on the intermediate's functional groups.
Thiazole Ring Incorporation
- Condensation Reaction: The 1,3-thiazol-2-amine moiety is typically introduced via condensation of thioamide or thiourea derivatives with α-haloketones or α-haloesters, forming the thiazole ring.
- Coupling with Pyrrole Intermediate: The thiazole ring is then coupled with the pyrrole intermediate, often through nucleophilic substitution or amide coupling reactions, to form the final heterocyclic system.
Salt Formation
- The free base of the synthesized compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability for further use or study.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrole ring cyclization | 2,5-dimethyl-substituted precursors, acid/base catalyst | Formation of 2,5-dimethylpyrrole intermediate |
| 2 | Introduction of 3,4-dichlorophenyl group | Nucleophilic aromatic substitution or Buchwald–Hartwig amination | Pyrrole substituted with 3,4-dichlorophenyl group |
| 3 | Thiazole ring formation | Condensation of thioamide with α-haloketone | Formation of 1,3-thiazol-2-amine moiety |
| 4 | Coupling of pyrrole and thiazole units | Nucleophilic substitution or amide coupling (e.g., using HOBt, EDC-HCl) | Formation of target heterocyclic compound |
| 5 | Salt formation | Treatment with HCl in solvent | Hydrochloride salt of the compound |
Purification and Yield Considerations
- Purification often involves extraction with water and organic solvents (e.g., ethyl acetate), followed by chromatographic techniques such as reverse-phase and normal-phase chromatography to achieve high purity (≥95% by HPLC).
- Boc-protected intermediates may be used to facilitate handling and purification, with deprotection steps yielding the free amine before final coupling.
- The sequence of synthetic steps can be optimized; for example, performing amide and urea syntheses before nucleophilic substitution can improve efficiency but may complicate purification.
Research Findings and Optimization Notes
- Substitutions on the pyrrole or thiazole rings significantly affect yield and purity; larger substituents on the pyrrole 3-position can retain potency and facilitate synthesis.
- Nucleophilic substitution methods generally yield higher-purity intermediates (85–95%) compared to Buchwald–Hartwig amination, which may require more rigorous purification.
- Use of coupling reagents such as HOBt and EDC-HCl is effective for amide bond formation between intermediates.
- Reverse synthetic sequences may be employed depending on the target analogs and desired substitutions, balancing synthetic efficiency and purification challenges.
Summary Table of Key Synthetic Parameters
| Parameter | Method/Condition | Notes |
|---|---|---|
| Pyrrole formation | Cyclization of 2,5-dimethyl precursors | Acid/base catalysis |
| 3,4-Dichlorophenyl introduction | Nucleophilic aromatic substitution or Buchwald–Hartwig amination | Choice depends on yield and purity |
| Thiazole formation | Condensation of thioamide with α-haloketone | Forms 1,3-thiazol-2-amine ring |
| Coupling reagents | HOBt, EDC-HCl | Efficient for amide bond formation |
| Purification | Extraction + reverse/normal phase chromatography | Achieves ≥95% purity |
| Salt formation | Treatment with HCl | Produces hydrochloride salt |
Q & A
Q. How can chemical biology methods elucidate the compound’s mechanism of action?
- Methodological Answer : Use photoaffinity labeling with azide-tagged analogs to identify cellular targets. CRISPR-Cas9 knockout libraries validate target relevance. Fluorescence polarization (FP) assays quantify binding kinetics. Integrate with metabolomics to map downstream pathway disruptions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
